1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-
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Overview
Description
1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse chemical and biological properties. This compound features a triazole ring substituted with a naphthalenylmethylthio group, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- typically involves the reaction of 1H-1,2,4-triazole with a naphthalenylmethylthio reagent under controlled conditions. One common method includes the use of S-alkylation, where the triazole is treated with a naphthalenylmethyl halide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The naphthalenylmethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-thiol: Known for its tautomerism and ability to form luminescent polymers.
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: Exhibits similar chemical properties but with a pyridyl substitution.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Another derivative with distinct biological activities.
Uniqueness: 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- stands out due to its naphthalenylmethylthio substitution, which imparts unique chemical reactivity and biological activity compared to other triazole derivatives.
Properties
CAS No. |
536719-67-2 |
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Molecular Formula |
C13H11N3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
5-(naphthalen-2-ylmethylsulfanyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C13H11N3S/c1-2-4-12-7-10(5-6-11(12)3-1)8-17-13-14-9-15-16-13/h1-7,9H,8H2,(H,14,15,16) |
InChI Key |
XQBLAEZIWAIBRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CSC3=NC=NN3 |
Origin of Product |
United States |
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